![molecular formula C21H26N6O2 B2744262 3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-69-6](/img/structure/B2744262.png)
3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
The compound is a derivative of the [1,2,4]triazine class of compounds . These are nitrogen-containing heterocycles that have been studied for their diverse biological activities .
Synthesis Analysis
Related compounds, such as 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines, have been synthesized by oxidative nitration of the corresponding cyclic hydrazines or dehydration of 4-hydroxy-1,4-dihydro derivatives in acidic medium .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using X-ray diffraction . The lengths and bond angles, as well as the packing of molecules in crystals, have been considered .Chemical Reactions Analysis
In a related study, aromatic 7-R1-8-R2-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products to the C4 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like IR, 1H, 13C, and 31P NMR, and mass spectra .Scientific Research Applications
Chemical Structure and Molecular Interaction Studies
- Intermolecular Interactions and Molecular Structures : The study on N-(4-tert-Butylbenzyl)phthalimide provides insights into the molecular structure of a compound with tert-butyl groups, illustrating how intermolecular C—H⋯O hydrogen bonds and weak C—H⋯π and π–π interactions contribute to the formation of a three-dimensional network. This type of research is fundamental in understanding how similar chemical compounds might interact at the molecular level (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).
Future Directions
properties
IUPAC Name |
3-tert-butyl-7,9-dimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-13-8-7-9-14(10-13)11-27-19-22-17-16(18(28)25(6)20(29)24(17)5)26(19)12-15(23-27)21(2,3)4/h7-10H,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHAIOPTXLCYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=NC4=C(N3CC(=N2)C(C)(C)C)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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